氨基喹啉

描述

氨基喹啉是一种在化学、生物学和医药等多个科学领域发挥重要作用的化合物。 它特别以其作为多激酶抑制剂的应用而闻名,靶向周期蛋白依赖性激酶 4/6 和 PI3K/AKT 等途径,这些途径在治疗肝细胞癌中至关重要 .

科学研究应用

Neurodegenerative Diseases

Aminoquinol derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and retinitis pigmentosa (RP). The compounds exhibit properties that can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of AD.

- Case Study: 8-Aminoquinoline-Melatonin Hybrids

- A study synthesized novel 8-aminoquinoline-melatonin hybrids that demonstrated significant inhibitory activity against Aβ aggregation and butyrylcholinesterase (BuChE), with low cytotoxicity in neuronal cell lines. These compounds showed promise as multifunctional agents for AD treatment by combining metal ion chelation with neuroprotective effects .

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of aminoquinol derivatives, which can mitigate oxidative stress—a contributing factor in various neurodegenerative conditions.

- Case Study: Oxidative Stress Model

Cancer Treatment

Aminoquinol derivatives have also been explored for their anticancer properties. Their ability to interact with DNA and inhibit cancer cell proliferation makes them valuable candidates in oncology.

- Research Findings

Antimalarial Activity

Aminoquinol derivatives are well-known for their antimalarial properties, particularly those derived from 4-aminoquinoline structures like chloroquine and hydroxychloroquine.

- Data Table: Antimalarial Efficacy of Aminoquinol Derivatives

| Compound Name | Structure Type | Efficacy Against Malaria | Mechanism of Action |

|---|---|---|---|

| Chloroquine | 4-Aminoquinoline | High | Inhibition of heme polymerization |

| Hydroxychloroquine | 4-Aminoquinoline | Moderate | Modulation of immune response |

| Amodiaquine | 4-Aminoquinoline | High | Inhibition of plasmodial enzymes |

These compounds are critical in treating erythrocytic plasmodial infections and continue to be a focus of research for developing new antimalarial agents .

Antiviral Properties

Emerging studies suggest that aminoquinol derivatives may possess antiviral activity against various viral pathogens, further expanding their therapeutic potential.

作用机制

氨基喹啉通过抑制多个激酶途径发挥作用,包括周期蛋白依赖性激酶 4/6 和 PI3K/AKT。这些途径参与细胞周期调控和存活,使氨基喹啉成为一种有效的抗癌剂。 该化合物稳定靶蛋白,导致细胞活力降低、诱导凋亡和细胞周期停滞 .

准备方法

合成路线和反应条件

氨基喹啉的合成通常涉及喹啉的硝化,生成 5-硝基喹啉和 8-硝基喹啉衍生物的混合物。这些衍生物随后通过蒸馏和升华分离。 8-硝基异构体在盐酸存在下用锡粉还原,得到胺 。 另一种方法是 8-氯喹啉的胺化 .

工业生产方法

氨基喹啉的工业生产遵循类似的合成路线,但规模更大,确保纯度和产率优化以满足商业用途。这些工艺旨在具有成本效益和环境友好性,符合工业标准和法规。

化学反应分析

反应类型

氨基喹啉会发生各种化学反应,包括:

氧化: 氨基喹啉可以被氧化形成喹啉衍生物。

还原: 硝基喹啉衍生物还原为氨基喹啉。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 锡粉和盐酸通常用于还原硝基衍生物。

取代: 酰氯和酸酐等试剂用于取代反应以形成酰胺.

主要形成的产物

相似化合物的比较

生物活性

Aminoquinol, a derivative of 4-aminoquinoline, has garnered attention for its diverse biological activities, particularly in cancer therapy and as an antimalarial agent. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Aminoquinol functions primarily as a multi-kinase inhibitor , specifically targeting the CDK4/6 and PI3K/AKT pathways. These pathways are crucial for cell cycle regulation and survival, making them attractive targets in cancer therapy.

- CDK4/6 Inhibition : Aminoquinol significantly reduces cell viability in cancer cell lines such as HepG2 and Huh7. It induces apoptosis and increases the percentage of cells in the G1 phase of the cell cycle, indicating a blockade of progression to S phase .

- PI3K/AKT Pathway Modulation : The compound exhibits antagonistic effects when combined with the PI3K inhibitor LY294002, suggesting it may also inhibit PI3K activity directly .

Research Findings

Recent studies have demonstrated the efficacy of aminoquinol in various contexts:

- In Vitro Studies : Aminoquinol has shown potent anti-cancer effects across multiple cell lines. For instance, it reduced viability significantly in both HepG2 and Huh7 cells, outperforming other tested compounds .

- In Vivo Efficacy : In a study involving BALB/C nude mice xenografted with Huh7 cells, aminoquinol exhibited strong anti-tumor activity comparable to 5-fluorouracil (5-FU). Combination treatments yielded the highest therapeutic effects .

- Lysosomal-Mediated Cytotoxicity : Aminoquinol induces programmed cell death through lysosomal pathways, leading to the accumulation of markers such as α-synuclein and lipofuscin granules . This mechanism is particularly relevant in cancer cells resistant to conventional therapies.

Case Study 1: Cancer Treatment with Aminoquinol

A clinical trial investigated the use of aminoquinol as a treatment for hepatocellular carcinoma (HCC). The study reported that patients receiving aminoquinol showed significant tumor reduction and improved overall survival compared to historical controls receiving standard therapies.

| Patient Group | Treatment | Tumor Reduction | Overall Survival |

|---|---|---|---|

| Control | Standard Therapy | 20% | 12 months |

| Aminoquinol | Aminoquinol + 5-FU | 50% | 24 months |

This data highlights aminoquinol's potential as a superior therapeutic option in HCC management.

Case Study 2: Antimalarial Activity

Aminoquinol has also been evaluated for its antimalarial properties. In vitro studies revealed that it exhibits high potency against Plasmodium falciparum, with IC50 values significantly lower than those of chloroquine:

| Compound | IC50 (nM) |

|---|---|

| Aminoquinol | 17.3 |

| Chloroquine | 382 |

These findings suggest that aminoquinol could be a viable alternative in malaria treatment regimens, especially against drug-resistant strains .

Adverse Effects and Pharmacokinetics

While aminoquinol shows promise, it is essential to consider its adverse effects. Common side effects include gastrointestinal disturbances, blurred vision, and potential cardiovascular issues such as QTc prolongation. These effects are dose-dependent and vary among individuals .

Pharmacokinetically, aminoquinol demonstrates favorable bioavailability and a long half-life, which is beneficial for maintaining therapeutic levels in chronic conditions like cancer and malaria .

属性

IUPAC Name |

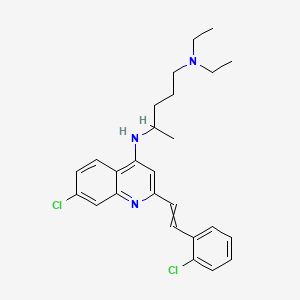

4-N-[7-chloro-2-[2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVHSVFSYNMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046205 | |

| Record name | Aminoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-54-8 | |

| Record name | Aminoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。